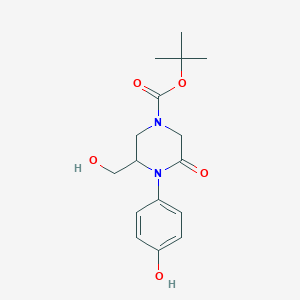
5,14-Dibutyloctadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,14-Dibutyloctadecane is a hydrocarbon compound with the molecular formula C26H54This compound is part of the alkane family, characterized by its long carbon chain and the presence of butyl groups at the 5th and 14th positions of the octadecane backbone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,14-Dibutyloctadecane typically involves the alkylation of octadecane with butyl groups. This can be achieved through a Friedel-Crafts alkylation reaction, where octadecane reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the purification of the final product through distillation or recrystallization to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: 5,14-Dibutyloctadecane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can occur under high temperatures or in the presence of strong oxidizing agents, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: Butyl alcohols, butyl aldehydes, and butyl carboxylic acids.
Substitution: Butyl chlorides or butyl bromides.
Aplicaciones Científicas De Investigación
5,14-Dibutyloctadecane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain alkanes in various chemical reactions.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, particularly in the formulation of hydrophobic drugs.
Industry: Utilized as a lubricant additive and in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5,14-Dibutyloctadecane is primarily based on its hydrophobic interactions. In biological systems, it can interact with lipid membranes, potentially altering membrane fluidity and permeability. In chemical reactions, its long carbon chain and butyl groups influence its reactivity and solubility .
Comparación Con Compuestos Similares
Octadecane: Lacks the butyl groups, making it less hydrophobic and less reactive in certain chemical reactions.
Hexadecane: Shorter carbon chain, resulting in different physical properties such as melting and boiling points.
Tetracosane: Longer carbon chain, leading to higher melting and boiling points and different solubility characteristics.
Uniqueness: 5,14-Dibutyloctadecane is unique due to the presence of butyl groups at specific positions on the octadecane backbone, which significantly influences its chemical behavior and applications compared to other alkanes .
Propiedades
Número CAS |
55282-13-8 |
|---|---|
Fórmula molecular |
C26H54 |
Peso molecular |
366.7 g/mol |
Nombre IUPAC |
5,14-dibutyloctadecane |
InChI |
InChI=1S/C26H54/c1-5-9-19-25(20-10-6-2)23-17-15-13-14-16-18-24-26(21-11-7-3)22-12-8-4/h25-26H,5-24H2,1-4H3 |
Clave InChI |
VZZCEMBCJSFMMD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCCC)CCCCCCCCC(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13796413.png)

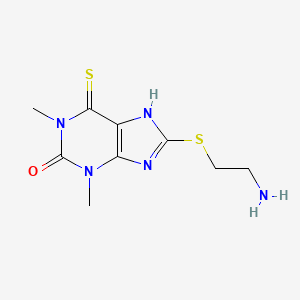
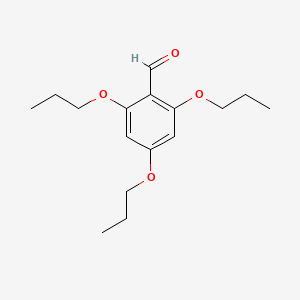

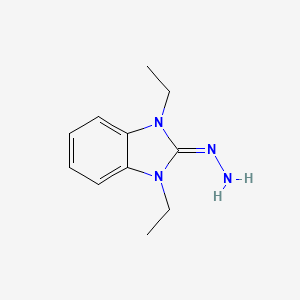
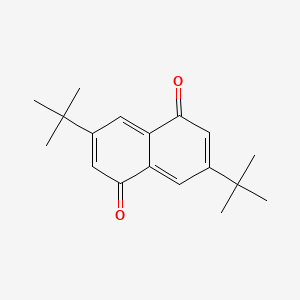
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13796455.png)
![8,9,11-Trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione](/img/structure/B13796458.png)



